molecular formula C18H23N5O2S B2940358 (1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-3-yl)(thiomorpholino)methanone CAS No. 1396876-83-7

(1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-3-yl)(thiomorpholino)methanone

Cat. No.: B2940358
CAS No.: 1396876-83-7
M. Wt: 373.48
InChI Key: DSOBAHJLLAICFO-UHFFFAOYSA-N
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Description

(1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-3-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C18H23N5O2S and its molecular weight is 373.48. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Reactivity

  • Research on similar heterocyclic compounds, like oxadiazoles and pyrazoles, often focuses on their synthesis and reactivity. For example, the study by Yakubkene and Vainilavichyus (1998) examined the reactions of heterocyclic compounds with amines, revealing insights into their chemical behavior and potential for forming new compounds (Yakubkene & Vainilavichyus, 1998).

Structural Characterization and Analysis

  • Benaka Prasad et al. (2018) conducted structural exploration and Hirshfeld surface analysis on a novel heterocycle, showcasing methods for characterizing such molecules and evaluating their intermolecular interactions, which could be relevant for studying the compound (Benaka Prasad et al., 2018).

Pharmacological Applications

  • Studies on compounds with similar structures often explore their potential pharmacological applications. For instance, research on cannabinoids and their receptors, as discussed by Shim et al. (2002), provides a framework for understanding how structurally complex molecules interact with biological targets (Shim et al., 2002).

Material Science and Molecular Design

  • The development and analysis of new materials, including heterocyclic compounds, play a crucial role in advancing various scientific fields. Studies such as those by Martins et al. (2009) on solvent-free heterocyclic synthesis offer insights into innovative methodologies that could be applied to the synthesis and application of the compound (Martins et al., 2009).

Mechanism of Action

Properties

IUPAC Name

[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c1-13-20-17(25-21-13)14-4-5-16(19-11-14)23-6-2-3-15(12-23)18(24)22-7-9-26-10-8-22/h4-5,11,15H,2-3,6-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOBAHJLLAICFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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